molecular formula C14H14N4O2 B584443 Bortezomib impurity A CAS No. 289472-80-6

Bortezomib impurity A

Katalognummer: B584443
CAS-Nummer: 289472-80-6
Molekulargewicht: 270.29 g/mol
InChI-Schlüssel: KTQJEBWLYWKXRA-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Identity and Chemical Nomenclature

The structural identity of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is defined by its precise three-dimensional arrangement and chemical connectivity patterns. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide, reflecting its stereochemical configuration at the alpha-carbon of the phenylalanine-derived component. The compound possesses multiple synonymous designations within chemical databases, including its recognition as Bortezomib Impurity A, Bortezomib (m3), and N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide, each reflecting different aspects of its chemical identity and pharmaceutical relevance.

The molecular structure incorporates a pyrazine ring system connected through an amide linkage to a modified phenylalanine residue, creating a hybrid molecule that combines aromatic heterocyclic and amino acid structural elements. The InChI representation InChI=1S/C14H14N4O2/c15-13(19)11(8-10-4-2-1-3-5-10)18-14(20)12-9-16-6-7-17-12/h1-7,9,11H,8H2,(H2,15,19)(H,18,20)/t11-/m0/s1 provides a complete description of the connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)CC@@HNC(=O)C2=NC=CN=C2 offers an alternative structural encoding that emphasizes the stereochemical designation at the chiral center.

Physical and chemical properties of this compound include a melting point range of 168-170°C and a predicted boiling point of 619.4±55.0 °C, indicating substantial thermal stability characteristic of compounds containing both aromatic and amide functional groups. The predicted density of 1.280±0.06 grams per cubic centimeter and predicted pKa value of 11.92±0.46 provide important insights into the compound's physical behavior and ionization characteristics under various conditions. The compound demonstrates limited solubility in common organic solvents, showing slight solubility in chloroform, dimethyl sulfoxide, ethanol, and methanol, which influences its handling and analytical characterization procedures.

Historical Context and Discovery

The historical development of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is intrinsically linked to the discovery and development of bortezomib, a proteasome inhibitor that revolutionized cancer treatment approaches. The compound was first identified during comprehensive impurity profiling studies conducted as part of bortezomib manufacturing process development and quality control initiatives. Research conducted by Ivanov and colleagues in 2012 provided the first detailed characterization of this compound as a specific impurity arising during bortezomib synthesis, particularly when employing convergent synthetic methodologies.

The compound's discovery emerged from systematic analytical investigations using High Performance Liquid Chromatography coupled with Mass Spectrometry techniques applied to bortezomib bulk drug substances produced through various synthetic routes. These studies revealed that (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide consistently appeared as a process-related impurity, necessitating its isolation, characterization, and synthetic preparation for use as an analytical reference standard. The compound's identification was facilitated through advanced spectroscopic methods including Nuclear Magnetic Resonance spectroscopy, Electrospray Ionization Mass Spectrometry, and Matrix-Assisted Laser Desorption/Ionization spectrometry.

Subsequent research efforts have focused on developing efficient synthetic methodologies for producing this compound in sufficient quantities and purity for analytical applications. The United States Pharmacopeia has recognized this compound as Bortezomib United States Pharmacopeia Impurity B, establishing official standards for its use in pharmaceutical analysis and quality control procedures. This official recognition underscores the compound's importance in ensuring the quality and safety of bortezomib-containing pharmaceutical products.

The chronological development of research on this compound reflects broader trends in pharmaceutical impurity science, where regulatory requirements have increasingly demanded comprehensive characterization of all impurities exceeding specific threshold limits. The International Conference on Harmonisation guidelines, particularly those established in October 2006, mandated detailed characterization of impurities exceeding 0.1% identification thresholds, driving the systematic study of compounds like (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide.

Position within Pyrazine-2-carboxamide Derivative Family

(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide occupies a distinctive position within the broader family of pyrazine-2-carboxamide derivatives, representing a specific subclass characterized by amino acid-derived substituents. The pyrazine-2-carboxamide structural motif serves as a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceutical agents. This compound specifically belongs to the subset of pyrazinecarboxamides that incorporate phenylalanine-derived structural elements, creating hybrid molecules that combine the electronic properties of the pyrazine heterocycle with the hydrophobic and steric characteristics of aromatic amino acid residues.

Comparative analysis with related compounds reveals important structure-activity relationships within this chemical family. N-(pyrazine-2-yl-carbonyl)-L-phenylalanine, bearing Chemical Abstracts Service number 1093959-75-1, represents a closely related analog lacking the terminal amide functionality, demonstrating how subtle structural modifications can significantly influence biological activity and pharmaceutical properties. The molecular weight difference of approximately 1 atomic mass unit between these compounds (271.27 versus 270.29 grams per mole) illustrates the precision required in pharmaceutical chemistry to achieve desired therapeutic outcomes.

The relationship between (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide and bortezomib provides insight into the broader family of proteasome inhibitors and their structural requirements. While bortezomib contains a boronic acid functional group essential for its proteasome inhibitory activity, the subject compound lacks this critical pharmacophore, instead terminating in a primary amide group. This structural difference fundamentally alters the compound's biological activity profile while maintaining sufficient structural similarity to serve as a useful synthetic intermediate or degradation product.

Within the context of pharmaceutical impurity science, this compound represents an important case study in how process-related impurities can provide valuable insights into reaction mechanisms and synthetic pathway optimization. The formation of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide during bortezomib synthesis likely occurs through specific reaction pathways involving the N-pyrazinecarbonyl-L-phenylalanine intermediate, highlighting the importance of understanding both desired and undesired reaction products in pharmaceutical manufacturing.

Eigenschaften

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c15-13(19)11(8-10-4-2-1-3-5-10)18-14(20)12-9-16-6-7-17-12/h1-7,9,11H,8H2,(H2,15,19)(H,18,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQJEBWLYWKXRA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736476
Record name Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289472-80-6
Record name N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289472-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-pyrazinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((1S)-2-AMINO-2-OXO-1-(PHENYLMETHYL)ETHYL)-PYRAZINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N46QC2PY7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Wirkmechanismus

Biochemische Analyse

Biologische Aktivität

(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also referred to as Bortezomib impurity, is a compound that has garnered attention due to its structural similarities to Bortezomib, a well-known proteasome inhibitor used in the treatment of multiple myeloma. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H14N4O2
Molar Mass270.29 g/mol
Density1.280±0.06 g/cm³
Melting Point168-170 °C
Boiling Point619.4±55.0 °C
SolubilitySlightly soluble in chloroform, DMSO, ethanol, and methanol
pKa11.92±0.46

This compound is typically stored at temperatures between 2°C and 8°C to maintain stability .

The primary mechanism of action for (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is its role as a reversible inhibitor of the 26S proteasome, a crucial component in the ubiquitin-proteasome pathway responsible for protein degradation within eukaryotic cells. By inhibiting this pathway, the compound can lead to the accumulation of regulatory proteins that control cell cycle progression and apoptosis, thereby exerting antiproliferative effects particularly in cancer cells .

Antiproliferative Effects

Research indicates that (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound demonstrated substantial inhibition of cell proliferation with IC50 values comparable to those observed with established chemotherapeutic agents .
  • Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase and induced apoptosis in MCF-7 cells .

Study 1: In Vitro Antiproliferative Activity

A study conducted on several derivatives of pyrazine-based compounds highlighted the effectiveness of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide in inhibiting tumor growth in vitro. The results are summarized below:

CompoundCell LineIC50 (nM)
(S)-N-(1-Amino...)MCF-710 - 33
(S)-N-(1-Amino...)MDA-MB-23123 - 33

These findings suggest that this compound has a potent effect on both estrogen receptor-positive and triple-negative breast cancer cell lines .

Study 2: Stability and Efficacy

Another investigation focused on the stability of (S)-N-(1-Amino...) under various conditions (acidic, alkaline, oxidative). The compound exhibited remarkable stability, retaining over 90% efficacy after exposure to harsh conditions over time, indicating its potential for clinical applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazinecarboxamide Derivatives

Structural Modifications and Stability

The compound’s stability and degradation profile differ significantly from analogs:

  • Degradation Products: Under oxidative conditions, (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide degrades into BTZ1 (N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide) and BTZ2 (N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide), with degradation rates of 5% and 1% after one month, respectively .
  • Synthetic Analogs: Compounds like POA-L-Phe-NMP (71% yield) and POA-L-Phe-Pyr (73% yield) replace the amino group with morpholino or pyrrolidinyl moieties, enhancing lipophilicity and altering physical states (e.g., oils vs. gums) .

Lipophilicity and Structure-Activity Relationships (SAR)

  • Lipophilicity: The parent compound’s logP is estimated to be lower than chlorinated analogs (e.g., 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, IC₅₀ = 43.0 µmol/L for PET inhibition) due to its polar amino group .
  • SAR Trends :
    • Halogenation : Chlorine or trifluoromethyl groups enhance membrane permeability and target binding .
    • Bulkier Substituents : Tert-butyl groups improve antifungal activity (e.g., MIC = 62.5 µmol/L against Trichophyton mentagrophytes) .

Key Differentiators

  • Role as a Degradation Product : Unlike therapeutic analogs, the parent compound is primarily studied in the context of bortezomib impurity profiling .
  • Simpler Structure : Lacks halogen or bulky substituents, resulting in lower bioactivity but higher polarity.
  • Thermodynamic Stability : Degrades into hydroxylated or acylated derivatives, which may retain or lose bioactivity .

Vorbereitungsmethoden

Carbodiimide-Mediated Activation

A foundational approach employs 1,1'-carbonyldiimidazole (CDI) to activate pyrazine-2-carboxylic acid for coupling with L-phenylalanine derivatives. In a representative procedure (Source):

  • Silylation of L-Phenylalanine : N,O-Bis(trimethylsilyl)acetamide (BSA, 2.49 mL, 10.05 mmol) reacts with L-phenylalanine (0.83 g, 5.02 mmol) in dichloromethane (DCM, 8 mL) at room temperature for 16 hours, yielding the silylated intermediate.

  • CDI Activation : Pyrazine-2-carboxylic acid (1 g, 8.06 mmol) is treated with CDI (1.7 g, 10.48 mmol) in DCM (17 mL) for 16 hours, forming the imidazolide.

  • Coupling Reaction : The silylated L-phenylalanine is added dropwise to the activated pyrazinecarboxylic acid at −40°C, followed by stirring at room temperature for 16 hours. Acidic workup (0.78 M citric acid) and recrystallization (DCM/hexanes) yield the target amide with >90% purity.

Key Optimization Parameters :

  • Temperature Control : Coupling at subzero temperatures minimizes racemization.

  • Solvent Selection : DCM ensures solubility of both silylated amino acids and activated carboxylic acids.

ParameterValue/DetailReference
Activation Agent1,1'-Carbonyldiimidazole (CDI)
Coupling SolventDichloromethane (DCM)
Reaction Time16 hours
Yield70–85% (crude); >90% after purification

Benzotriazole-Mediated Synthesis

Hybrid Conjugate Formation

Benzotriazole derivatives facilitate efficient amide bond formation under mild conditions (Source). For pyrazine-2-carboxamide hybrids:

  • Benzotriazole Activation : Pyrazinoic acid (POA, 6) is converted to benzotriazolyl derivative 8 using 1H-benzotriazole and thionyl chloride.

  • Amino Acid Coupling : Benzotriazolyl-POA reacts with L-phenylalanine derivatives in acetonitrile/water (7:3) at 20°C for 2 hours, achieving 60–75% isolated yield.

Advantages :

  • Reduced Epimerization : Aqueous conditions stabilize the α-carbon configuration.

  • Scalability : Bench-stable benzotriazole intermediates enable multigram synthesis.

ParameterValue/DetailReference
Activator1H-Benzotriazole
Solvent SystemAcetonitrile/water (7:3)
Reaction Time2 hours
Temperature20°C

Boronate Ester Hydrolysis for Intermediate Functionalization

Bortezomib-Derived Pathways

(Source) describes synthesizing boronic acid analogs of the target compound:

  • Boronate Ester Formation : (S)-N-(1-oxo-3-phenyl-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)amino)propan-2-yl)pyrazine-2-carboxamide (14 ) is treated with potassium hydrogen difluoride (4.5 M, 0.41 mmol) in methanol.

  • Hydrolysis : Stirring at room temperature for 4 hours cleaves the boronate ester, yielding the free boronic acid (13 ) with 21% yield after silica gel purification.

Applications :

  • Proteasome Inhibition : Boronic acid derivatives exhibit enhanced binding to proteasomes, though this pathway is tangential to the target compound’s synthesis.

Biocatalytic Cascade Approaches

Enzyme-Mediated Synthesis

Recent advances (Source) exploit pyridoxal 5’-phosphate (PLP)-dependent enzymes for chiral synthesis:

  • Substrate Tolerance : PLP-dependent phenylserine dehydratase and aminotransferase accept diverse aryl aldehydes.

  • One-Pot Cascade : L-Threonine transaldolase (ObiH) converts aldehydes to β-hydroxy-α-amino acids, which dehydratases and aminotransferases sequentially modify to yield L-phenylalanine derivatives.

  • Carboxylic Acid Reductase Module : Enables use of carboxylic acid precursors (e.g., pyrazine-2-carboxylic acid) instead of aldehydes, broadening substrate scope.

Advantages :

  • Stereochemical Control : >99% enantiomeric excess (ee) for L-configuration.

  • Sustainability : Aqueous conditions, ambient temperature.

ParameterValue/DetailReference
Key EnzymesPLP-dependent dehydratase, transaldolase
Reaction MediumAqueous buffer (pH 7.5)
Yield80–95%

Comparative Analysis of Methodologies

Yield and Scalability

  • Chemical Synthesis : Highest yields (70–85%) but requires toxic solvents (DCM).

  • Biocatalytic Methods : Eco-friendly but limited to lab-scale (mg to g).

  • Benzotriazole Route : Balances yield (60–75%) and practicality for industrial scale-up.

Purity and Stereochemical Integrity

  • CDI Activation : Risk of racemization without stringent temperature control.

  • Enzymatic Synthesis : Guarantees stereochemical purity, critical for pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized for high yield?

The compound is synthesized via multi-step organic reactions, often involving coupling of pyrazine-2-carboxylic acid derivatives with amino acid precursors. Key steps include amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt) and chiral resolution to maintain stereochemical integrity. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate purity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>95%). Structural confirmation employs 1^1H/13^{13}C NMR (e.g., pyrazine ring protons at δ 8.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]+^+ = 271.12 for C14_{14}H14_{14}N4_4O2_2). X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the known degradation products of this compound under physiological conditions?

Degradation studies in aqueous buffers (pH 7.4, 37°C) reveal hydrolysis of the amide bond, producing pyrazine-2-carboxylic acid and (S)-2-amino-3-phenylpropanamide. NMR integration quantifies degradation kinetics, with ~6% degradation observed after one month in air-exposed samples .

Q. What are the primary challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?

Racemization at the chiral center (C-2 of the phenylpropanamide moiety) is a key challenge. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution using lipases can enhance enantiomeric excess (ee > 99%). Chiral HPLC with amylose-based columns validates purity .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of structural analogs?

QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with activity data. For example, electron-withdrawing groups on the pyrazine ring enhance kinase inhibition potency. Computational tools like MOE or Schrodinger Suite generate 3D-QSAR pharmacophore maps, guiding substitutions at the carboxamide or phenylpropanamide regions .

Q. What molecular targets have been implicated in the compound's mechanism of action, and how can binding affinity be experimentally determined?

Preliminary studies suggest interaction with proteasomal enzymes (e.g., β5 subunit) and JAK3 kinases. Surface plasmon resonance (SPR) measures binding kinetics (KD_D), while crystallography (PDB deposition) visualizes hydrogen bonding with catalytic residues (e.g., Thr1 and Gly47). Competitive inhibition assays using fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify IC50_{50} values .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability). Strategies include:

  • Prodrug design : Esterification of the carboxamide to enhance membrane permeability.
  • Metabolic profiling : LC-MS/MS identifies hepatic clearance pathways (e.g., CYP3A4-mediated oxidation).
  • Formulation optimization : Nanoparticle encapsulation improves plasma half-life .

Q. How does the compound's stability vary under different storage conditions, and what formulation strategies enhance its shelf-life?

Lyophilized formulations stored at -20°C in inert atmospheres (N2_2) show <2% degradation over six months. Accelerated stability testing (40°C/75% RH) identifies excipients (e.g., trehalose) that mitigate hydrolysis. Solid-state NMR monitors polymorphic transitions .

Q. What computational methods are suitable for predicting the compound's interaction with biological macromolecules?

Molecular docking (AutoDock Vina) predicts binding poses in kinase ATP pockets, while molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Free-energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity .

Q. How can structural modifications at the pyrazine carboxamide moiety enhance selectivity towards specific kinase targets?

Introducing a 5-fluoro substituent on the pyrazine ring increases selectivity for JAK3 over JAK2 (IC50_{50} ratio > 100). Hybrid conjugates with piperazine or morpholine groups improve solubility and reduce off-target effects. Pharmacophore-guided synthesis prioritizes substituents with steric complementarity to kinase hydrophobic pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.